molecular formula C27H26N4O3S B15026904 (3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15026904
M. Wt: 486.6 g/mol
InChI Key: QKGKAHUGIPAUCU-FCQUAONHSA-N
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Description

3-[(5Z)-2-[4-(HEXYLOXY)PHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the triazolothiazole core through cyclization reactions.
  • Introduction of the hexyl group via alkylation reactions.
  • Coupling reactions to attach the indole moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Scale-up of reactions using continuous flow chemistry techniques.
  • Implementation of purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes or receptors.
  • Modulating signaling pathways.
  • Interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazoles: Compounds with similar core structures.

    Indole Derivatives: Compounds containing the indole moiety.

    Phenyl Derivatives: Compounds with phenyl groups attached.

Uniqueness

This compound’s uniqueness may lie in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

(5Z)-2-(4-hexoxyphenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H26N4O3S/c1-3-5-6-9-17-34-19-14-12-18(13-15-19)24-28-27-31(29-24)26(33)23(35-27)22-20-10-7-8-11-21(20)30(16-4-2)25(22)32/h4,7-8,10-15H,2-3,5-6,9,16-17H2,1H3/b23-22-

InChI Key

QKGKAHUGIPAUCU-FCQUAONHSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2

Origin of Product

United States

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